molecular formula C26H22N4O4S2 B2960483 ethyl 4-{2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 392293-39-9

ethyl 4-{2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2960483
CAS No.: 392293-39-9
M. Wt: 518.61
InChI Key: AUGZVKHASAWBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a [1,1'-biphenyl]-4-amido group at position 5 and a sulfanyl acetamido linker at position 2, connected to an ethyl benzoate ester. Key attributes include:

  • Heterocyclic core: 1,3,4-thiadiazole, known for diverse pharmacological roles (e.g., antihypertensive, diuretic) .
  • Substituents: Biphenyl amido (enhances lipophilicity and π-π interactions) and sulfanyl acetamido (improves solubility and binding via sulfur-mediated interactions).
  • Ester group: Ethyl benzoate may modulate bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S2/c1-2-34-24(33)20-12-14-21(15-13-20)27-22(31)16-35-26-30-29-25(36-26)28-23(32)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGZVKHASAWBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Biphenyl Amide: The initial step involves the formation of the biphenyl amide through the reaction of biphenyl-4-carboxylic acid with an amine.

    Synthesis of the Thiadiazole Ring: The biphenyl amide is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Sulfanyl Group: The thiadiazole derivative is further reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Implications Reference
Target Compound 1,3,4-Thiadiazole Biphenyl amido, sulfanyl acetamido Broad-spectrum potential (antimicrobial)
4-(5-([1,1'-Biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate () Thiazole Biphenyl carbonyl, amino group Likely altered target specificity vs. thiadiazole
Compound 9 () 1,3,4-Oxadiazole Biphenyl thiazole, acetimidamide Active against multidrug-resistant pathogens
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () 1,3,4-Thiadiazole Benzylsulfanyl, piperidine Anticonvulsant, diuretic

Analysis :

  • Thiadiazole vs. Thiazole/Oxadiazole : Thiadiazoles (e.g., target compound, ) exhibit enhanced metabolic stability and diverse bioactivity compared to thiazoles () or oxadiazoles (). The sulfur atom in thiadiazole may facilitate stronger receptor interactions .

Linker and Functional Group Modifications

Compound Name Linker/Group Physicochemical Impact Reference
Target Compound Sulfanyl acetamido Enhances solubility and hydrogen bonding
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate () Sulfonyl acetamido Electron-withdrawing sulfonyl group reduces lipophilicity
N-(4-Phenylthiazol-2-yl)benzamide derivatives () Sulfonamidoacetamide Increased polarity and hydrogen bonding

Analysis :

  • Sulfanyl vs.
  • Acetamido Linkers : Common in all compounds, these linkers improve aqueous solubility and facilitate interactions with enzymatic active sites .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C27H24N4O4S2* ~548.6 Not reported
Compound 9 () C20H18N6OS 390.4 292–294
Compound C16H18N4OS2 346.5 376–377

*Estimated based on structural analysis.

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Yields improve at 60–80°C in anhydrous DMF, with catalytic DMAP for amidation steps .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring (e.g., characteristic thiadiazole proton at δ 8.1–8.3 ppm) and biphenyl aromatic signals (δ 7.4–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • Elemental analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. SAR workflow :

Computational docking : Prioritize analogs with predicted binding affinity to target proteins (e.g., using AutoDock Vina) .

In vitro screening : Compare IC₅₀ values across analogs to identify pharmacophores .

Advanced: How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?

Answer:
Contradictions often arise from:

  • Metabolic instability : Use LC-MS to identify degradation products in plasma .
  • Solubility limitations : Measure logP (e.g., shake-flask method) and formulate with cyclodextrins or PEG .
  • Assay variability : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and validate with positive controls .

Case study : If in vitro IC₅₀ is 10 nM but in vivo efficacy is poor, conduct pharmacokinetic studies to assess bioavailability and tissue penetration .

Advanced: What computational methods are suitable for predicting binding modes and stability?

Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the thiadiazole sulfur and biphenyl π-π stacking .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes in GROMACS (50 ns trajectories) to assess stability of binding poses .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites using Gaussian 16 .

Q. Key parameters :

  • Binding energy ≤ -8 kcal/mol suggests strong affinity.
  • Root-mean-square deviation (RMSD) < 2 Å indicates stable docking .

Basic: How can stability and degradation profiles be evaluated under physiological conditions?

Answer:

  • pH stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24h; analyze via HPLC for degradation .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor purity .
  • Light sensitivity : Expose to UV light (ICH Q1B) and quantify photodegradants .

Q. Typical results :

ConditionDegradation (%)Major Degradant
pH 7.4, 37°C, 24h<5%None detected
pH 1.2, 37°C, 24h15%Hydrolyzed ester

Advanced: What strategies mitigate synthetic challenges like low yields in sulfanylacetamido coupling?

Answer:

  • Reagent optimization : Use Hünig’s base (DIPEA) instead of K₂CO₃ for better solubility .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 1h at 100°C, improving yields by 20% .
  • Protecting groups : Temporarily protect the benzoate ester as a tert-butyl ester to prevent side reactions .

Q. Comparison of methods :

MethodYield (%)Purity (%)
Conventional (DMF, 12h)4590
Microwave (100°C, 1h)6595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.